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Compound of Interest

Compound Name: BAY-0069

Cat. No.: B4937175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural characteristics, mechanism of action,

and experimental evaluation of BAY-0069, a potent and selective covalent inverse agonist of

the Peroxisome Proliferator-Activated Receptor-γ (PPARγ).

Core Structural and Chemical Features
BAY-0069 is a novel small molecule identified as a covalent inverse agonist of PPARγ. Its

chemical structure is characterized by a 2-bromo-5-nitrobenzamide core linked to a 2-(4-

ethylphenyl)benzo[d]oxazole moiety. This specific arrangement allows for covalent modification

of a cysteine residue within the PPARγ ligand-binding domain, leading to its unique

pharmacological profile.
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Parameter Value Reference

IUPAC Name

2-bromo-N-(2-(4-

ethylphenyl)benzo[d]oxazol-5-

yl)-5-nitrobenzamide

[1]

CAS Number 420826-65-9 [1]

Molecular Formula C22H16BrN3O4 [2]

Molecular Weight 466.28 g/mol [2]

SMILES

O=C(NC1=CC=C(OC(C2=CC=

C(CC)C=C2)=N3)C3=C1)C4=

CC(--INVALID-LINK--

=O)=CC=C4Br

[3]

Quantitative Biological Data
BAY-0069 exhibits high potency and efficacy as a PPARγ inverse agonist, as demonstrated in

various biochemical and cellular assays.

Table 2.1: In Vitro Potency
Assay Target IC50 Reference

Cellular Reporter

Assay
PPARγ 0.22 nM [2]

Biochemical Assay Human PPARγ 6.3 nM

Biochemical Assay Mouse PPARγ 24 nM

Table 2.2: Cellular Activity
Cell Line Assay Effect Reference

UM-UC-9 (Bladder

Cancer)
Proliferation Assay

Antiproliferative

effects
[4]
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Mechanism of Action: PPARγ Inverse Agonism
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) is a ligand-activated nuclear receptor

that, upon binding to an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This

complex then recruits coactivator proteins and binds to Peroxisome Proliferator Response

Elements (PPREs) on DNA, initiating the transcription of target genes involved in metabolic

regulation and cell differentiation.

In contrast, an inverse agonist like BAY-0069 binds to PPARγ and induces a conformational

change that promotes the recruitment of corepressor proteins (e.g., NCOR1, NCOR2) instead

of coactivators.[4][5] This results in the repression of target gene transcription. BAY-0069's

covalent binding mechanism likely ensures a sustained repressive effect.
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Figure 1. PPARγ Signaling Modulation by Agonists vs. Inverse Agonists.
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Experimental Protocols
The characterization of BAY-0069 involves a series of specialized biochemical and cellular

assays.

Synthesis of BAY-0069
The synthesis of BAY-0069 is achieved through a multi-step process. A key step involves the

reaction of the appropriate aniline with the aryl chloride of the corresponding covalent warhead.

[5]

Step 1: Aniline Synthesis: The necessary aniline precursor is synthesized, which may involve

the reduction of a corresponding nitro-arene under SnCl2 conditions or a Buchwald–Hartwig

coupling of an aryl-bromide with tert-butyl carbamate, followed by Boc deprotection.

Step 2: Coupling Reaction: The synthesized aniline is then reacted with the aryl chloride of

the covalent warhead (e.g., 2-bromo-5-nitrobenzoyl chloride) to form the final benzamide

product, BAY-0069.

Step 3: Purification: The final compound is purified using standard techniques such as flash

chromatography.

PPARγ:NCOR2 TR-FRET Corepressor Recruitment
Assay
This assay quantifies the ability of BAY-0069 to promote the interaction between the PPARγ

ligand-binding domain (LBD) and a corepressor peptide.

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET).[6][7] A terbium-labeled anti-GST antibody serves as the donor, binding to a GST-

tagged PPARγ-LBD. A fluorescein-labeled peptide from the corepressor NCOR2 acts as the

acceptor.[4] When BAY-0069 induces the binding of the NCOR2 peptide to the PPARγ-LBD,

the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET

signal.

Protocol Outline:
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Add GST-PPARγ-LBD to a multi-well plate.

Add serial dilutions of BAY-0069 or control compounds.

Add a mixture of the fluorescein-NCOR2 peptide and the terbium-labeled anti-GST

antibody.

Incubate at room temperature to allow for binding equilibrium.

Measure the TR-FRET signal (ratio of 520 nm acceptor emission to 495 nm donor

emission) using a suitable plate reader.

Calculate EC50 values from the dose-response curve.

UM-UC-9 Cell Proliferation Assay
This assay assesses the antiproliferative effects of BAY-0069 on a PPARγ-amplified bladder

cancer cell line.

Cell Line: UM-UC-9, a human transitional cell carcinoma of the bladder cell line.[8][9]

Protocol Outline:

Seed UM-UC-9 cells in 96-well plates at a predetermined density (e.g., 1,000-5,000

cells/well).

Allow cells to adhere for 24 hours.

Treat cells with a serial dilution of BAY-0069 or vehicle control (DMSO).

Incubate for a defined period (e.g., 72 hours to 7 days).

Assess cell viability/proliferation using a standard method such as the MTT assay or a

luminescent-based assay (e.g., CellTiter-Glo®).

Measure absorbance or luminescence and calculate the IC50 value from the dose-

response curve.
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Experimental and Logical Workflows
The discovery and characterization of a covalent inverse agonist like BAY-0069 follow a

structured workflow.
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Figure 2. Discovery Workflow for Covalent PPARγ Inverse Agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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